2-Chloro-1-cyclopropoxy-4-methoxybenzene
Description
2-Chloro-1-cyclopropoxy-4-methoxybenzene is a substituted benzene derivative featuring a chlorine atom at position 2, a cyclopropoxy group at position 1, and a methoxy group at position 4. These features may render it useful in pharmaceutical or agrochemical synthesis, though empirical data remain sparse.
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
2-chloro-1-cyclopropyloxy-4-methoxybenzene |
InChI |
InChI=1S/C10H11ClO2/c1-12-8-4-5-10(9(11)6-8)13-7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
NPTSOBHKUMVZIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2CC2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Chloro-1-cyclopropoxy-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method involves the reaction of 2-chloro-4-methoxyphenol with cyclopropyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Chloro-1-cyclopropoxy-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding cyclopropyl derivatives.
Scientific Research Applications
2-Chloro-1-cyclopropoxy-4-methoxybenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-1-cyclopropoxy-4-methoxybenzene involves its interaction with molecular targets through weak hydrogen bonding and other non-covalent interactions . These interactions can influence the compound’s binding affinity and specificity towards biological targets, thereby modulating its biological activity. The compound’s effects are mediated through pathways involving electrophilic aromatic substitution and nucleophilic addition reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on three analogs with overlapping substituents or functional groups, highlighting key differences in structure, reactivity, and applications.
Table 1: Comparative Analysis of Structural Analogs
Key Comparative Insights
Substituent Effects on Reactivity Electron-Withdrawing vs. Bromomethyl Reactivity: The bromine in 2-(bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene offers a reactive site for nucleophilic substitution, a feature absent in the target compound’s structure . Isocyano Functionality: 2-Chloro-4-isocyano-1-methoxybenzene’s isocyano group enables participation in click chemistry, contrasting with the target compound’s lack of such reactive moieties .
Methoxy groups (electron-donating) may increase solubility in polar solvents compared to fluorine or bromine-containing analogs .
Scalability of 2-Chloro-4-isocyano-1-methoxybenzene underscores the importance of substituent choice in industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
